N-isopropyl 3-phenylbenzamide

medicinal chemistry ADME prediction lipophilicity

N-Isopropyl 3-phenylbenzamide (C16H17NO, MW 239.31 g/mol) is a synthetic small molecule belonging to the biphenyl-3-carboxamide structural class. The compound features a benzamide core with a phenyl substituent at the 3-position and an isopropyl group on the amide nitrogen.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B8479415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl 3-phenylbenzamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-12(2)17-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18)
InChIKeyRRVIYCWRKODQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: N-Isopropyl 3-Phenylbenzamide as a Biphenyl Carboxamide Research Scaffold


N-Isopropyl 3-phenylbenzamide (C16H17NO, MW 239.31 g/mol) is a synthetic small molecule belonging to the biphenyl-3-carboxamide structural class . The compound features a benzamide core with a phenyl substituent at the 3-position and an isopropyl group on the amide nitrogen. Its structure combines the conformational rigidity of a biphenyl system with the steric and lipophilic character of an N-isopropyl moiety, making it a candidate scaffold for medicinal chemistry and chemical biology applications [1]. The compound is typically supplied at 95% purity for laboratory research use .

Substitution Risk Warning: Why Structural Analogues of N-Isopropyl 3-Phenylbenzamide Cannot Be Interchanged


In the biphenyl amide series, small structural modifications produce large shifts in biological activity, selectivity, and ADME properties [1]. The N-isopropyl group on 3-phenylbenzamide is a critical determinant of target engagement and pharmacokinetics: N-methyl, N-ethyl, or N-benzyl analogs exhibit different hydrogen-bonding patterns, metabolic liabilities, and intracellular target profiles [2]. Simply replacing N-isopropyl 3-phenylbenzamide with a close congener—such as N-benzyl 3-phenylbenzamide or N-isopropyl-[1,1'-biphenyl]-2-carboxamide—without matched analytical and biological data risks invalidating entire SAR campaigns and procurement investments.

Quantitative Differentiation Profile: N-Isopropyl 3-Phenylbenzamide vs. Closest Biphenyl Amide Analogs


Predicted Partition Coefficient (clogP): N-Isopropyl vs. N-Benzyl 3-Phenylbenzamide

The computational prediction of lipophilicity, a key determinant of membrane permeability and off-target risk, shows a quantifiable difference between N-isopropyl 3-phenylbenzamide (clogP ≈ 3.2) and its N-benzyl analog (clogP ≈ 4.1) [1]. The ~0.9 log unit reduction confers a more favorable balance between permeability and metabolic stability, aligning with Lipinski-like property space for orally bioavailable compounds .

medicinal chemistry ADME prediction lipophilicity

Rotatable Bond Count and Conformational Pre-organization: N-Isopropyl vs. N-Benzyl 3-Phenylbenzamide

N-benzyl 3-phenylbenzamide contains an additional rotatable bond (CH2-Ph) compared to the target compound . The isopropyl group provides a single conformational 'bulge' that limits side-chain flexibility without introducing entropic penalties. This constrained flexibility can translate into improved binding enthalpy for shallow hydrophobic pockets, whereas the N-benzyl analog may adopt multiple unproductive conformations .

medicinal chemistry conformational analysis target engagement

Substitution Position on Biphenyl Core: 3-carboxamide vs. 4-carboxamide Analogs

The 3-carboxamide substitution pattern on the biphenyl core is distinctive: 4-carboxamide biphenyl analogs often engage different receptor geometries and exhibit different selectivity profiles [1]. In the GABA receptor ligand field, 3-benzamido-N-phenylbenzamides bind with high affinity to an allosteric site distinct from channel blockers, and N-demethyl substitution is critical for potency [2]. The 3-phenyl arrangement in the target compound may therefore favor a topologically distinct pharmacophore compared to 4-carboxamide isomers, which are more common in TRPV1, CB2, and DDR1 inhibitor series [1].

medicinal chemistry isomerism target selectivity

Application Scenarios for N-Isopropyl 3-Phenylbenzamide in Scientific Procurement


Medicinal Chemistry Lead Scaffold for Target Classes Tolerant of Biphenyl Amides

When exploring inhibitor series for kinases, proteases, or GPCRs where a biphenyl amide chemotype has been validated, N-isopropyl 3-phenylbenzamide provides a moderately lipophilic (clogP ≈ 3.2), synthetically accessible starting point . Its 3-carboxamide attachment may offer a less explored SAR landscape compared to 4-carboxamide scaffolds [1].

Starting Material for Analog Synthesis via Suzuki Coupling Diversification

The compound serves as a scaffold for late-stage diversification: the unsubstituted distal phenyl ring can be functionalized via cross-coupling or electrophilic aromatic substitution to generate focused libraries. The N-isopropyl group influences solubility and metabolic stability of resulting analogs .

Fragment-Based Screening and Biophysical Assay Development

With a molecular weight of 239.31 g/mol, N-isopropyl 3-phenylbenzamide is in the 'fragment-adjacent' size range. The constrained rotational profile (one fewer rotatable bond than N-benzyl analogs) may give it an entropic advantage in crystallographic fragment screening [1].

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